molecular formula C11H15N3O3 B14596165 N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide CAS No. 61221-07-6

N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide

Cat. No.: B14596165
CAS No.: 61221-07-6
M. Wt: 237.25 g/mol
InChI Key: OHMBOFNZMYPYRX-WQLSENKSSA-N
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Description

N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, a morpholine ring, and an imine linkage, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide typically involves the condensation reaction between furan-2-carbaldehyde and 2-morpholin-4-ylacetamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution on the furan ring.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: The corresponding amine derivative.

    Substitution: Brominated or nitrated furan derivatives.

Scientific Research Applications

N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide involves its interaction with biological macromolecules. The compound can bind to DNA through intercalation, disrupting the DNA structure and inhibiting replication and transcription processes . Additionally, it may interact with enzymes and proteins, altering their activity and leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide is unique due to its combination of a furan ring, a morpholine ring, and an imine linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

61221-07-6

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C11H15N3O3/c15-11(9-14-3-6-16-7-4-14)13-12-8-10-2-1-5-17-10/h1-2,5,8H,3-4,6-7,9H2,(H,13,15)/b12-8-

InChI Key

OHMBOFNZMYPYRX-WQLSENKSSA-N

Isomeric SMILES

C1COCCN1CC(=O)N/N=C\C2=CC=CO2

Canonical SMILES

C1COCCN1CC(=O)NN=CC2=CC=CO2

Origin of Product

United States

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